molecular formula C22H18N4O3 B583504 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline CAS No. 545380-35-6

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline

Cat. No.: B583504
CAS No.: 545380-35-6
M. Wt: 386.411
InChI Key: UFAXMTYCHLXRRB-UHFFFAOYSA-N
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Description

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is a chemical compound with the molecular formula C22H18N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline typically involves the reaction of 4-(4-phenoxyphenylethylamino)quinazoline with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration at the 6-position of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-4-(4-phenoxyphenylethylamino)quinazoline .

Scientific Research Applications

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially affecting various cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-4-(4-phenoxyphenylethylamino)quinazoline is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c27-26(28)17-8-11-21-20(14-17)22(25-15-24-21)23-13-12-16-6-9-19(10-7-16)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAXMTYCHLXRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858189
Record name 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545380-35-6
Record name 6-Nitro-N-[2-(4-phenoxyphenyl)ethyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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